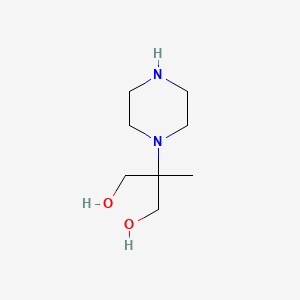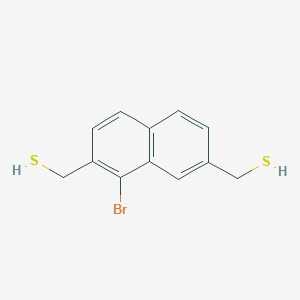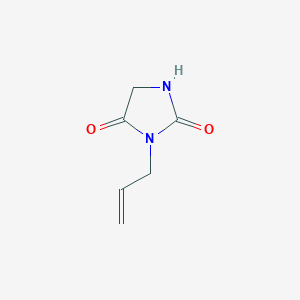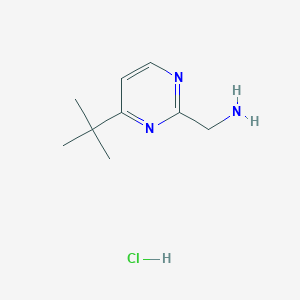![molecular formula C7H4ClN3O B14176247 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and carboxaldehyde substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-chloropyrazole with 2-pyridinecarboxaldehyde in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-.
Reduction: 1H-Pyrazolo[3,4-C]pyridine-3-methanol, 5-chloro-.
Substitution: 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-methoxy-.
科学的研究の応用
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and carboxaldehyde groups can enhance its binding affinity and specificity towards certain enzymes or receptors .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine-3-carboxaldehyde, 5-chloro-: Similar structure but different ring fusion pattern.
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-bromo-: Similar structure but with a bromo substituent instead of chloro.
1H-Pyrazolo[3,4-C]pyridine-3-carboxylic acid, 5-chloro-: Oxidized form of the compound.
Uniqueness
1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and carboxaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC名 |
5-chloro-2H-pyrazolo[3,4-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11) |
InChIキー |
DFKBULNGSXZERR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC2=NNC(=C21)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


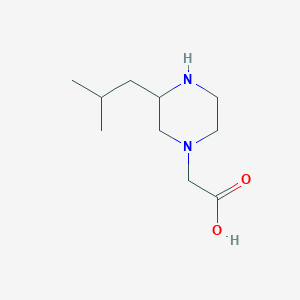
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
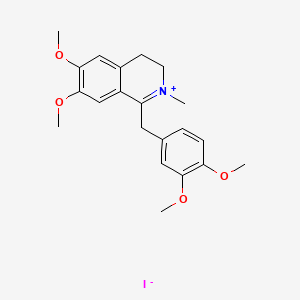

![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
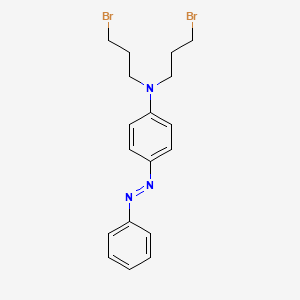
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
